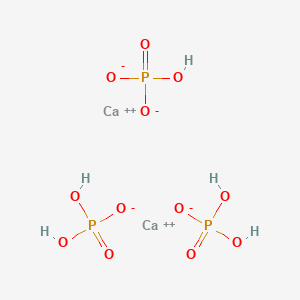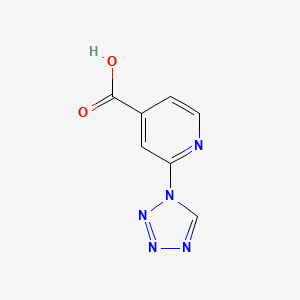
Dicalcium;dihydrogen phosphate;hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicalcium phosphate is typically produced by the neutralization of calcium hydroxide with phosphoric acid, resulting in the precipitation of the dihydrate form as a solid. The reaction can be represented as follows :
H3PO4+Ca(OH)2→CaHPO4+2H2O
At 60°C, the anhydrous form of dicalcium phosphate is precipitated. To prevent degradation that would form hydroxyapatite, additives such as sodium pyrophosphate or trimagnesium phosphate octahydrate are used .
Industrial Production Methods
In industrial settings, dicalcium phosphate can be produced through a continuous process where calcium chloride is treated with ammonium dihydrogen phosphate to form the dihydrate :
CaCl2+(NH4)2HPO4→CaHPO4⋅2H2O+2NH4Cl
The slurry of the dihydrate is then heated to around 65–70°C to form anhydrous dicalcium phosphate as a crystalline precipitate .
Analyse Des Réactions Chimiques
Types of Reactions
Dicalcium phosphate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form corresponding calcium salts and phosphoric acid.
Hydrolysis: In aqueous solutions, it can hydrolyze to form calcium ions and phosphate ions.
Common Reagents and Conditions
Common reagents used in reactions with dicalcium phosphate include hydrochloric acid, sodium hydroxide, and other strong acids and bases. The reactions typically occur under standard laboratory conditions .
Major Products Formed
The major products formed from reactions involving dicalcium phosphate include calcium salts, phosphoric acid, and various calcium phosphate compounds .
Applications De Recherche Scientifique
Dicalcium phosphate has numerous scientific research applications across various fields:
Chemistry: Used as a reagent in chemical synthesis and as a buffering agent.
Biology: Plays a role in biological research, particularly in studies involving calcium and phosphate metabolism.
Industry: Employed in the production of animal feed, fertilizers, and as a polishing agent in toothpaste.
Mécanisme D'action
The mechanism of action of dicalcium phosphate involves the release of calcium and phosphate ions upon dissolution. In biological systems, these ions participate in various physiological processes, including bone mineralization and maintenance of cellular functions . In the stomach, the phosphate ions react with hydrochloric acid to neutralize the pH, while in toothpaste, they support the remineralization of teeth .
Comparaison Avec Des Composés Similaires
Dicalcium phosphate can be compared with other calcium phosphate compounds, such as:
Monocalcium phosphate: Contains one calcium ion per phosphate group and is more soluble in water.
Tricalcium phosphate: Contains three calcium ions per phosphate group and is less soluble in water.
Hydroxyapatite: A naturally occurring mineral form of calcium apatite with the formula Ca₁₀(PO₄)₆(OH)₂, which is the main component of bone and teeth.
Dicalcium phosphate is unique due to its balanced solubility and bioavailability, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
Ca2H5O12P3 |
|---|---|
Poids moléculaire |
370.11 g/mol |
Nom IUPAC |
dicalcium;dihydrogen phosphate;hydrogen phosphate |
InChI |
InChI=1S/2Ca.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4)/q2*+2;;;/p-4 |
Clé InChI |
YPPBTFOGOGUDCJ-UHFFFAOYSA-J |
SMILES canonique |
OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)






![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)


